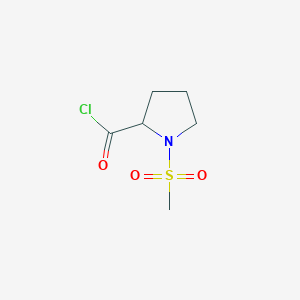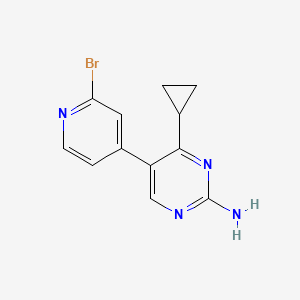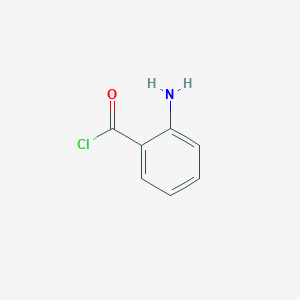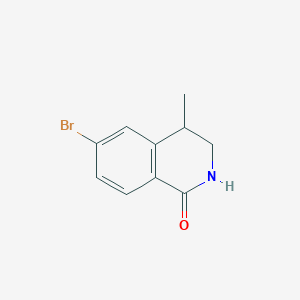![molecular formula C15H25O7P2-3 B13969583 [Oxido(3,7,11-trimethyldodeca-2,6,10-trienoxy)phosphoryl] phosphate](/img/structure/B13969583.png)
[Oxido(3,7,11-trimethyldodeca-2,6,10-trienoxy)phosphoryl] phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[Oxido(3,7,11-trimethyldodeca-2,6,10-trienoxy)phosphoryl] phosphate is a complex organophosphorus compound It is characterized by its unique structure, which includes a phosphoryl group bonded to an oxido group and a trimethyldodecatrienoxy chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [Oxido(3,7,11-trimethyldodeca-2,6,10-trienoxy)phosphoryl] phosphate typically involves the reaction of a phosphoryl chloride with a trimethyldodecatrienol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is catalyzed by a base such as pyridine. The reaction mixture is then purified using column chromatography to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of automated systems also minimizes human error and increases efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
[Oxido(3,7,11-trimethyldodeca-2,6,10-trienoxy)phosphoryl] phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphates with higher oxidation states.
Reduction: It can be reduced to form phosphonates.
Substitution: The oxido group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide are employed.
Major Products
Wissenschaftliche Forschungsanwendungen
[Oxido(3,7,11-trimethyldodeca-2,6,10-trienoxy)phosphoryl] phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Research is ongoing into its potential use as a drug delivery agent and its therapeutic effects.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism by which [Oxido(3,7,11-trimethyldodeca-2,6,10-trienoxy)phosphoryl] phosphate exerts its effects involves its interaction with specific molecular targets. The phosphoryl group can form strong bonds with enzymes, inhibiting their activity. This interaction can disrupt cellular processes, leading to various biological effects. The compound’s unique structure allows it to penetrate cell membranes, making it an effective agent in drug delivery systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [Oxido(3,7,11-trimethyldodeca-2,6,10-trienoxy)phosphoryl] chloride
- [Oxido(3,7,11-trimethyldodeca-2,6,10-trienoxy)phosphoryl] bromide
- [Oxido(3,7,11-trimethyldodeca-2,6,10-trienoxy)phosphoryl] fluoride
Uniqueness
Compared to its analogs, [Oxido(3,7,11-trimethyldodeca-2,6,10-trienoxy)phosphoryl] phosphate exhibits unique properties due to the presence of the phosphate group. This group enhances its reactivity and allows for a broader range of applications, particularly in biological systems where phosphate groups play a crucial role in cellular functions.
Eigenschaften
Molekularformel |
C15H25O7P2-3 |
|---|---|
Molekulargewicht |
379.30 g/mol |
IUPAC-Name |
[oxido(3,7,11-trimethyldodeca-2,6,10-trienoxy)phosphoryl] phosphate |
InChI |
InChI=1S/C15H28O7P2/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-21-24(19,20)22-23(16,17)18/h7,9,11H,5-6,8,10,12H2,1-4H3,(H,19,20)(H2,16,17,18)/p-3 |
InChI-Schlüssel |
VWFJDQUYCIWHTN-UHFFFAOYSA-K |
Kanonische SMILES |
CC(=CCCC(=CCCC(=CCOP(=O)([O-])OP(=O)([O-])[O-])C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![3-Phenyl-7,7a-dihydro-1H-pyrazolo[3,4-d]pyriMidine-4,6(3aH,5H)-dione](/img/structure/B13969572.png)




